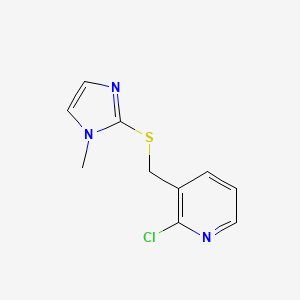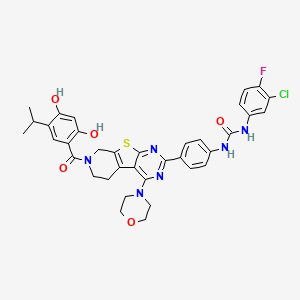
HSP90/mTOR-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HSP90/mTOR-IN-1 is a potent and orally active inhibitor that targets both heat shock protein 90 (HSP90) and mechanistic target of rapamycin (mTOR). It has shown significant potential in cancer research due to its ability to suppress the proliferation of cancer cells and induce apoptosis and autophagy through selective inhibition of HSP90 and mTOR .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HSP90/mTOR-IN-1 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
HSP90/mTOR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
HSP90/mTOR-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
HSP90/mTOR-IN-1 exerts its effects by selectively inhibiting the activity of HSP90 and mTOR. HSP90 is a molecular chaperone that assists in the proper folding and stabilization of proteins, while mTOR is a key regulator of cell growth and proliferation. By inhibiting these proteins, this compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis and autophagy .
Comparison with Similar Compounds
HSP90/mTOR-IN-1 is unique in its dual inhibition of both HSP90 and mTOR, which sets it apart from other compounds that target only one of these proteins. Similar compounds include:
Geldanamycin: An HSP90 inhibitor that disrupts the function of HSP90 but does not target mTOR.
Rapamycin: An mTOR inhibitor that specifically targets mTOR without affecting HSP90.
PU-H71: Another HSP90 inhibitor with a different mechanism of action compared to this compound.
These compounds highlight the uniqueness of this compound in its ability to simultaneously inhibit both HSP90 and mTOR, providing a broader range of therapeutic effects .
Properties
Molecular Formula |
C36H34ClFN6O5S |
|---|---|
Molecular Weight |
717.2 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[11-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-3-morpholin-4-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]phenyl]urea |
InChI |
InChI=1S/C36H34ClFN6O5S/c1-19(2)24-16-25(29(46)17-28(24)45)35(47)44-10-9-23-30(18-44)50-34-31(23)33(43-11-13-49-14-12-43)41-32(42-34)20-3-5-21(6-4-20)39-36(48)40-22-7-8-27(38)26(37)15-22/h3-8,15-17,19,45-46H,9-14,18H2,1-2H3,(H2,39,40,48) |
InChI Key |
ATLXJJAEFPYDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CCC3=C(C2)SC4=NC(=NC(=C34)N5CCOCC5)C6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
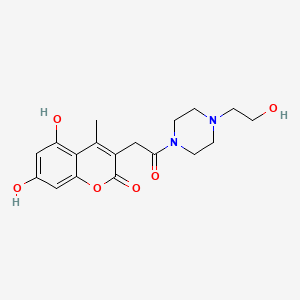
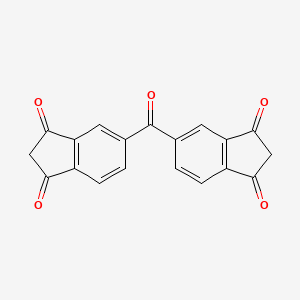
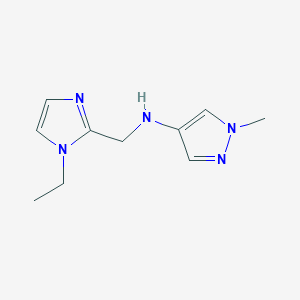
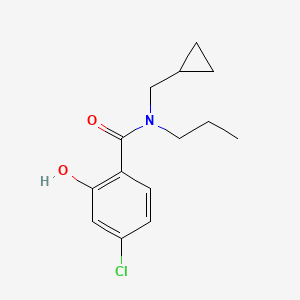
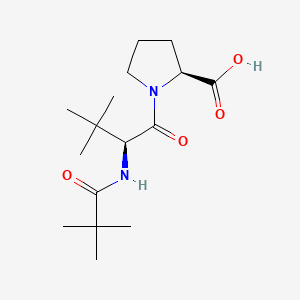
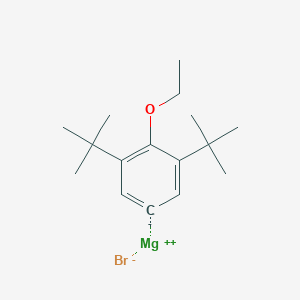
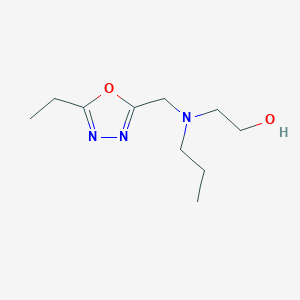
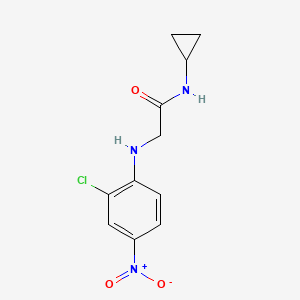
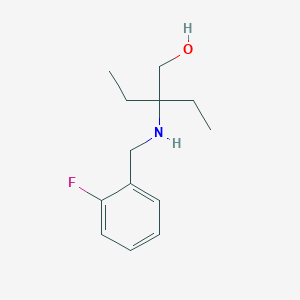

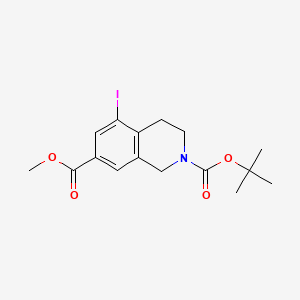
![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)
